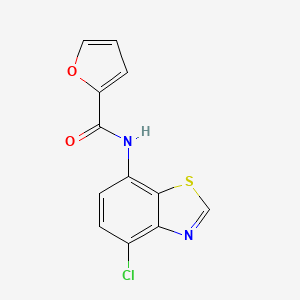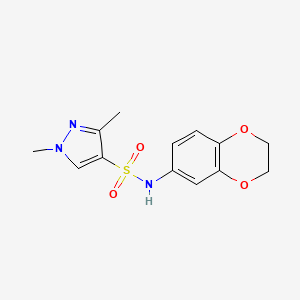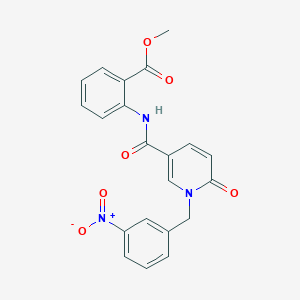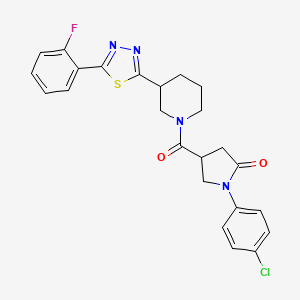![molecular formula C16H9Cl4N3O2 B2750004 [1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 3,4-dichlorobenzoate CAS No. 338756-77-7](/img/structure/B2750004.png)
[1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 3,4-dichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 3,4-dichlorobenzoate: is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring attached to a dichlorophenyl group and a dichlorobenzoate ester. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agricultural chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 3,4-dichlorobenzoate typically involves a multi-step process:
-
Formation of the Triazole Ring:
- The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. In this case, 3,4-dichlorophenyl azide reacts with propargyl alcohol to form the triazole ring.
- Reaction conditions: The reaction is usually carried out in the presence of a copper(I) catalyst (CuSO₄) and a reducing agent such as sodium ascorbate in a solvent like dimethyl sulfoxide (DMSO) at room temperature.
-
Esterification:
- The triazole intermediate is then esterified with 3,4-dichlorobenzoic acid to form the final product.
- Reaction conditions: The esterification reaction is typically performed using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
- Common reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
-
Reduction:
- Reduction reactions can occur at the ester group, converting it into the corresponding alcohol.
- Common reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
-
Substitution:
- The dichlorophenyl and dichlorobenzoate groups can undergo nucleophilic substitution reactions.
- Common reagents: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).
Major Products Formed:
- Oxidized derivatives of the triazole ring.
- Reduced alcohol derivatives from the ester group.
- Substituted products at the dichlorophenyl and dichlorobenzoate positions.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit activity against a range of bacterial and fungal pathogens.
Anticancer Research: The compound can be investigated for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry:
Agricultural Chemistry: The compound can be used as a fungicide or herbicide to protect crops from diseases and pests.
Pharmaceuticals: It can be a precursor for the synthesis of various pharmaceutical agents with potential therapeutic applications.
作用機序
The mechanism of action of [1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes involved in essential biological pathways, such as cytochrome P450 enzymes, leading to the disruption of metabolic processes in pathogens or cancer cells.
Receptor Binding: It can bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
- [1-(2,4-Dichlorophenyl)triazol-4-yl]methyl 2,4-dichlorobenzoate
- [1-(3,5-Dichlorophenyl)triazol-4-yl]methyl 3,5-dichlorobenzoate
Comparison:
- Structural Differences: The position and number of chlorine atoms on the phenyl and benzoate groups can significantly influence the compound’s chemical properties and biological activities.
- Biological Activity: While similar compounds may exhibit comparable antimicrobial or anticancer properties, the specific arrangement of chlorine atoms can affect their potency and selectivity.
- Chemical Stability: The stability of the compound under various conditions can vary based on the substitution pattern, impacting its suitability for different applications.
特性
IUPAC Name |
[1-(3,4-dichlorophenyl)triazol-4-yl]methyl 3,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl4N3O2/c17-12-3-1-9(5-14(12)19)16(24)25-8-10-7-23(22-21-10)11-2-4-13(18)15(20)6-11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLBTPMKRNQQFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OCC2=CN(N=N2)C3=CC(=C(C=C3)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2749928.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B2749929.png)

![5-chloro-N-[(2-methoxyphenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2749933.png)
![6-Phenyl-2-[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2749935.png)


![(2E)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2749939.png)
![5-(3,4-dimethylphenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2749940.png)

![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2749944.png)
